
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is a synthetic organic compound characterized by the presence of multiple halogen atoms, including bromine and fluorine, attached to a butyl group and an oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane typically involves the halogenation of a precursor compound followed by the formation of the oxirane ring. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective addition of bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must be carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the opening of the oxirane ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane exerts its effects involves the interaction of its halogen atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. The oxirane ring can also undergo ring-opening reactions, which can further modify the compound’s activity.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dichloro-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- 2-(3,4-Diiodo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
Uniqueness
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to similar compounds with chlorine or iodine. The combination of bromine and fluorine atoms also enhances the compound’s stability and resistance to degradation.
属性
CAS 编号 |
91095-95-3 |
|---|---|
分子式 |
C6Br2F10O |
分子量 |
437.86 g/mol |
IUPAC 名称 |
2-(3,4-dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C6Br2F10O/c7-1(9,5(8,15)16)2(10,11)3(12,13)4(14)6(17,18)19-4 |
InChI 键 |
FAYBLSDCKANVPU-UHFFFAOYSA-N |
规范 SMILES |
C1(C(O1)(F)F)(C(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


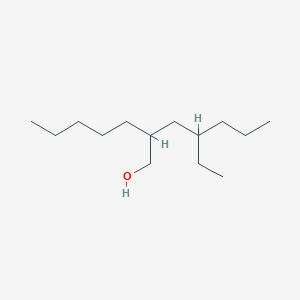
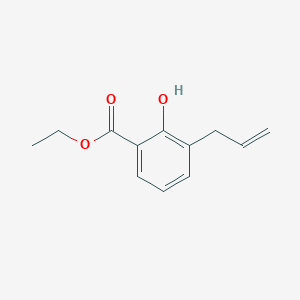
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
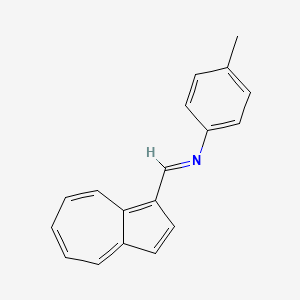
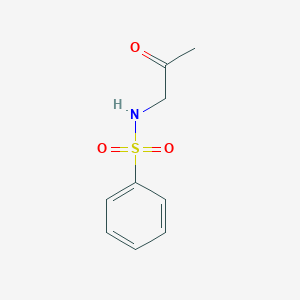
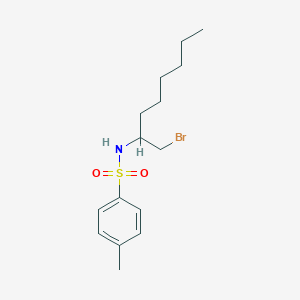
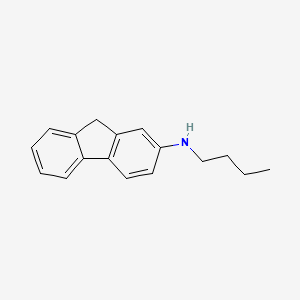
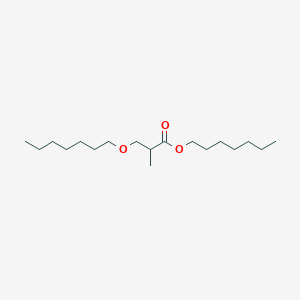

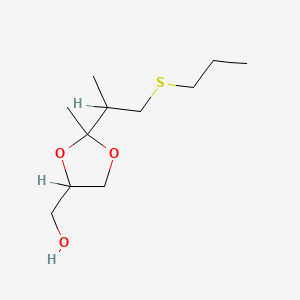
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
